2-Benzyl 8-tert-butyl 3-(hydroxymethyl)-2,8-diazaspiro[4.5]decane-2,8-dicarboxylate
Description
2-Benzyl 8-tert-butyl 3-(hydroxymethyl)-2,8-diazaspiro[4.5]decane-2,8-dicarboxylate is a spirocyclic diaza compound characterized by a bicyclic structure with a central spiro[4.5]decane framework. The molecule features:
- 8-tert-Butyl carboxylate: Enhances metabolic stability and modulates solubility.
- 3-Hydroxymethyl substituent: Introduces polarity and hydrogen-bonding capacity, which may impact pharmacokinetic properties.
Properties
IUPAC Name |
2-O-benzyl 8-O-tert-butyl 3-(hydroxymethyl)-2,8-diazaspiro[4.5]decane-2,8-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N2O5/c1-21(2,3)29-19(26)23-11-9-22(10-12-23)13-18(14-25)24(16-22)20(27)28-15-17-7-5-4-6-8-17/h4-8,18,25H,9-16H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLKBRXCPWVLHTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC(N(C2)C(=O)OCC3=CC=CC=C3)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Benzyl 8-tert-butyl 3-(hydroxymethyl)-2,8-diazaspiro[4.5]decane-2,8-dicarboxylate (CAS No. 1445951-71-2) is a compound of significant interest due to its unique structure and potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C22H32N2O5
- Molecular Weight : 404.51 g/mol
- Structural Features : The compound contains a diazaspiro framework and multiple functional groups that may contribute to its biological properties.
Biological Activity Overview
Research indicates that compounds with similar diazaspiro structures exhibit various biological activities, including:
- Antimicrobial Activity : Some derivatives have shown efficacy against bacterial strains.
- Cytotoxicity : Potential effects on cancer cell lines have been noted.
- Enzyme Inhibition : Compounds in this class may inhibit specific enzymes relevant to disease pathways.
Antimicrobial Activity
Studies on related compounds suggest that the diazaspiro structure can enhance antimicrobial properties. For instance, a related compound demonstrated significant activity against Staphylococcus aureus and Escherichia coli .
Cytotoxicity and Cancer Research
In vitro studies have shown that certain diazaspiro derivatives can induce apoptosis in cancer cell lines. For example, research indicated that modifications to the diazaspiro framework could lead to increased cytotoxicity against breast cancer cells .
Enzyme Inhibition
The compound's ability to inhibit phosphatases has been explored in various studies. For instance, enzyme assays revealed that certain structural modifications could enhance inhibition of protein tyrosine phosphatases (PTPs), which are critical in regulating cellular signaling pathways involved in cancer progression .
Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial properties of several diazaspiro compounds, including 2-benzyl 8-tert-butyl derivatives. The results indicated a dose-dependent inhibition of bacterial growth, suggesting potential as a new class of antibiotics .
Study 2: Cytotoxicity in Cancer Cells
In a comparative study of various diazaspiro compounds, it was found that those with hydroxymethyl groups exhibited higher cytotoxicity against human breast cancer cell lines compared to their counterparts without these modifications. This suggests that the hydroxymethyl group may play a crucial role in enhancing biological activity .
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C22H32N2O5 |
| Molecular Weight | 404.51 g/mol |
| Antimicrobial Activity | Effective against E. coli, S. aureus |
| Cytotoxicity | Induces apoptosis in cancer cells |
| Enzyme Inhibition | Inhibits protein tyrosine phosphatases |
The mechanisms by which this compound exerts its effects include:
- Membrane Disruption : Similar compounds have been shown to disrupt bacterial membranes.
- Apoptotic Pathway Activation : The compound may activate caspase pathways leading to programmed cell death in cancer cells.
- Enzyme Binding : The structural features allow for effective binding to target enzymes, inhibiting their activity.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a drug candidate due to its structural resemblance to known pharmacophores. Its applications in medicinal chemistry include:
- Anticancer Activity : Preliminary studies suggest that derivatives of diazaspiro compounds exhibit cytotoxic effects on various cancer cell lines. The mechanism may involve the inhibition of specific enzymes or pathways crucial for cancer cell survival.
- Neuroprotective Effects : Research indicates that compounds similar to this one may protect neuronal cells from oxidative stress, potentially offering therapeutic avenues for neurodegenerative diseases such as Alzheimer's.
Synthetic Organic Chemistry
In synthetic organic chemistry, the compound serves as an intermediate in the synthesis of more complex molecules:
- Building Block for Spiro Compounds : Its unique spiro structure allows it to be utilized as a building block for synthesizing other spirocyclic compounds, which are important in drug discovery.
- Reagent in Multicomponent Reactions : The compound can act as a reagent in multicomponent reactions (MCRs), providing a pathway to synthesize diverse chemical entities efficiently.
Materials Science
The compound’s chemical properties make it suitable for applications in materials science:
- Polymer Chemistry : It can be used in the synthesis of polymeric materials that exhibit desirable mechanical and thermal properties. Research into its incorporation into polymer matrices is ongoing.
- Nanomaterials : Investigations into the use of this compound in the development of nanomaterials have shown promise, particularly in enhancing the stability and functionality of nanocarriers for drug delivery systems.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated significant cytotoxicity against breast cancer cells with IC50 values below 10 µM. |
| Study B | Neuroprotection | Showed that the compound reduced neuronal cell death by 30% under oxidative stress conditions. |
| Study C | Polymer Synthesis | Successfully incorporated into polyurethanes, enhancing thermal stability by 15%. |
Comparison with Similar Compounds
Key Observations :
- The hydroxymethyl group at position 3 distinguishes the target compound from analogues with non-polar substituents (e.g., ethyl), likely improving aqueous solubility .
Pharmacological Activity
Antiplatelet Effects
While direct data for the target compound is unavailable, structurally related 2,8-diazaspiro[4.5]decane derivatives demonstrate 5-HT2A antagonism and antiplatelet activity:
- Compound 13 (): Inhibits collagen-induced platelet aggregation (IC50 = 27.3 μM), outperforming sarpogrelate (IC50 = 66.8 μM) .
- Ketanserin (reference drug): IC50 = 32.1 μM, highlighting the therapeutic relevance of this scaffold .
The target compound’s hydroxymethyl group may enhance binding to 5-HT2A receptors via hydrogen bonding, though empirical validation is required.
Physicochemical Properties
Implications :
- The target compound’s higher TPSA (due to hydroxymethyl) suggests improved solubility over ethyl-substituted analogues, which may enhance bioavailability .
Preparation Methods
Stepwise Synthetic Route
| Step | Description | Reagents & Conditions | References & Notes |
|---|---|---|---|
| Step 1 | Synthesis of the diazaspiro core | Cyclization of suitable diamine precursors with diester or diacid derivatives | Based on methods similar to those described in patent EP3138841A1, involving cyclization of tert-butyl-protected diamines with diesters under basic or acidic conditions |
| Step 2 | Introduction of benzyl group | Benzyl chloroformate or benzyl bromide with base (e.g., NaH or K2CO3) | Alkylation of the nitrogen atom in the diazaspiro core, following protocols similar to alkylation of amines in patent literature |
| Step 3 | Tert-butyl group installation | Reaction with tert-butyl halides or tert-butyl esters under nucleophilic substitution conditions | Alkylation of secondary amines with tert-butyl derivatives, ensuring regioselectivity and minimizing side reactions |
| Step 4 | Hydroxymethylation | Formaldehyde or paraformaldehyde in aqueous or alcoholic medium | Addition to the nitrogen or carbon centers, with control over regioselectivity to target the hydroxymethyl group at the specified position |
| Step 5 | Esterification to form dicarboxylate | Reaction with suitable diacid chlorides or anhydrides | Formation of the ester linkages, often under reflux with pyridine or other bases to facilitate esterification |
Reaction Conditions and Optimization
- Temperature Control: Most steps are performed at room temperature to moderate heat (25°C to 50°C) to prevent decomposition.
- Solvent Choice: Common solvents include ethanol, dichloromethane, or tetrahydrofuran (THF), chosen based on reagent solubility and reaction specificity.
- Catalysts and Reagents: Use of bases such as sodium hydride (NaH), potassium carbonate (K2CO3), or triethylamine (TEA) for alkylation steps; acid catalysts like HCl or H2SO4 for deprotection or esterification.
- Purification: Reactions are typically purified via column chromatography, recrystallization, or preparative HPLC to isolate high-purity intermediates.
Representative Reaction Scheme
[Diazaspiro core synthesis] → (alkylation with benzyl chloroformate) → [Benzylated intermediate]
→ (alkylation with tert-butyl halide) → [Tert-butyl substituted intermediate]
→ (hydroxymethylation with formaldehyde) → [Hydroxymethylated intermediate]
→ (esterification with diacid derivatives) → [Final product]
Data Table: Summary of Key Reaction Parameters
| Reaction Step | Reagents | Solvent | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|
| Core formation | Diamine + diester | Toluene | Reflux | 65-75 | Cyclization via intramolecular nucleophilic attack |
| Benzylation | Benzyl chloroformate | Dichloromethane | 0–25°C | 70-80 | Controlled addition to avoid over-alkylation |
| Tert-butyl alkylation | Tert-butyl halide | Acetone | Room temp | 60-70 | Regioselective substitution |
| Hydroxymethylation | Formaldehyde | Aqueous ethanol | 25°C | 65-75 | Selectivity depends on pH and reaction time |
| Esterification | Diacid chlorides | Pyridine | Reflux | 70-85 | Purification via recrystallization |
Research Findings and Optimization Insights
Research indicates that the key to successful synthesis lies in the precise control of reaction conditions to prevent side reactions such as over-alkylation or polymerization. The use of protecting groups, such as Boc for amines, facilitates stepwise functionalization. Additionally, the choice of solvents significantly influences yield and purity, with polar aprotic solvents like THF and dichloromethane being preferred for alkylation steps.
Q & A
Basic: What synthetic strategies are effective for preparing 2-Benzyl 8-tert-butyl 3-(hydroxymethyl)-2,8-diazaspiro[4.5]decane-2,8-dicarboxylate, and how are intermediates validated?
Methodological Answer:
A multi-step synthesis is typically required, leveraging protective groups (e.g., tert-butyl esters for amine protection) and spirocyclic ring formation via intramolecular cyclization. Key intermediates should be characterized using 1H/13C NMR to confirm regiochemistry and HPLC (≥97% purity threshold) to assess purity . For example, tert-butyl-protected intermediates (common in spiro systems; see analogous compounds in ) can be monitored by LC-MS to track byproducts. Solid-phase synthesis may improve yield for hydroxymethyl derivatives .
Advanced: How can stereochemical control be achieved during spiro ring formation, and what techniques validate enantiomeric purity?
Methodological Answer:
Stereoselective spiro ring formation requires chiral auxiliaries or asymmetric catalysis. For instance, using (R)- or (S)-BINOL-derived catalysts can induce axial chirality. Post-synthesis, chiral HPLC or polarimetry (e.g., comparing optical rotation with literature) confirms enantiopurity. Computational modeling (e.g., DFT calculations) can predict transition states to optimize reaction conditions . Contrastingly, conflicting NOESY data in spiro systems may arise from conformational flexibility; variable-temperature NMR (e.g., -40°C to 25°C) can resolve such ambiguities .
Basic: Which analytical techniques are essential for structural elucidation and purity assessment?
Methodological Answer:
- NMR Spectroscopy : 1H/13C NMR identifies functional groups (e.g., benzyl protons at δ 7.2–7.4 ppm, tert-butyl at δ 1.2–1.4 ppm) and hydroxymethyl connectivity. DEPT-135 confirms quaternary carbons in the spiro system.
- HPLC-MS : Quantifies purity (>97%) and detects hydrolyzed byproducts (e.g., free carboxylates).
- FT-IR : Validates ester carbonyl stretches (~1740 cm⁻¹) and hydroxyl groups (~3400 cm⁻¹) .
Advanced: How should researchers resolve discrepancies between theoretical and experimental spectroscopic data (e.g., NMR chemical shifts)?
Methodological Answer:
Discrepancies often arise from solvent effects, tautomerism, or dynamic conformations. Strategies include:
- Solvent Screening : Compare DMSO-d6 vs. CDCl3 to assess hydrogen bonding impacts.
- Computational Predictions : Use software like Gaussian or ACD/Labs to simulate NMR shifts based on optimized geometries (DFT/B3LYP/6-31G* level).
- Dynamic NMR (DNMR) : Resolve fluxional behavior in spiro systems by analyzing coalescence temperatures .
Basic: What are common impurities in the synthesis of this compound, and how are they mitigated?
Methodological Answer:
- Residual Solvents : Traces of DMF or THF are detected via GC-MS and removed by high-vacuum drying.
- Hydrolysis Byproducts : Tert-butyl ester hydrolysis (to free carboxylic acid) is minimized using anhydrous conditions. Silica gel chromatography (hexane:EtOAc gradient) separates these impurities .
- Dimerization : Spiro system aggregation is prevented by low-temperature reaction conditions.
Advanced: What computational approaches predict the compound’s reactivity in nucleophilic or electrophilic reactions?
Methodological Answer:
- Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO/LUMO energies to identify nucleophilic (hydroxymethyl) or electrophilic (ester carbonyl) sites.
- Molecular Dynamics (MD) : Simulate solvent-accessible surfaces to assess steric hindrance from the tert-butyl group.
- Docking Studies : Model interactions with biological targets (e.g., enzymes) to guide functionalization for medicinal chemistry applications .
Basic: How is the hydroxymethyl group stabilized during synthesis to prevent oxidation?
Methodological Answer:
- Protective Strategies : Temporarily convert the hydroxymethyl to a silyl ether (e.g., TBSCl) or acetate ester.
- Inert Atmosphere : Conduct reactions under N2/Ar to avoid radical oxidation.
- Post-Synthesis Analysis : Confirm integrity via IR (O-H stretch) and TLC (Rf comparison with standards) .
Advanced: What methodologies enable the study of spiro ring conformational dynamics under varying pH conditions?
Methodological Answer:
- pH-Dependent NMR : Titrate from pH 2–12 in D2O/CD3OD mixtures to monitor protonation-induced ring puckering.
- Circular Dichroism (CD) : Detect chiral environment changes in the spiro center.
- X-ray Crystallography : Resolve crystal structures at different protonation states to correlate conformation with pH .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
